molecular formula C9H11ClN2 B11909318 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11909318
M. Wt: 182.65 g/mol
InChI Key: VZQHHXDPAXHZLP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS 1256955-90-4) is a partially saturated quinazoline derivative characterized by a chloro substituent at position 4 and a methyl group at position 6. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The tetrahydro modification reduces aromaticity, enhancing flexibility and influencing binding interactions in biological systems. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of anti-proliferative agents . Its synthesis typically involves cyclization and chlorination steps using reagents like phosphorus oxychloride .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3

InChI Key

VZQHHXDPAXHZLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted quinazoline derivatives.

    Oxidation Reactions: Formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of tetrahydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use. For example, certain derivatives may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The methyl group at C7 in the target compound distinguishes it from analogues like 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, where steric effects at C2 may alter receptor binding .
  • Stereochemistry : Enantiomers (e.g., 1256955-49-3) highlight the importance of chirality in drug design, as R/S configurations can drastically affect pharmacological profiles .

Heterocyclic Derivatives with Modified Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Applications
4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 137438-23-4 C₁₁H₁₁ClN₂S 238.74 g/mol Benzothieno-pyrimidine Anti-proliferative intermediate
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine N/A C₇H₉ClN₄ 184.63 g/mol Pteridine Potential kinase inhibition
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine 26830-29-5 C₁₀H₁₀ClN₃S 239.72 g/mol Pyrido-thieno-pyrimidine Noted for complex ring interactions

Key Observations :

  • Ring Modifications: The benzothieno-pyrimidine derivative (137438-23-4) incorporates a sulfur atom, which may improve binding to enzymes like tyrosine kinases .
  • Pteridine vs. Quinazoline : The pteridine derivative (C₇H₉ClN₄) has a smaller, nitrogen-rich ring system, likely influencing solubility and target selectivity .
  • Synthetic Utility: Thieno-pyrimidine hybrids (e.g., 26830-29-5) are often prioritized in anticancer research due to their dual heterocyclic systems .

Biological Activity

4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique bicyclic structure, characterized by a chloro group at the 4-position and a methyl group at the 7-position, contributes to its chemical reactivity and biological efficacy.

  • Molecular Formula: C10_{10}H12_{12}ClN
  • Molecular Weight: 182.65 g/mol
  • Structure: The compound features a tetrahydroquinazoline ring system which is crucial for its biological interactions.

Anticancer Properties

Research indicates that 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It has been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. In studies involving various cancer cell lines, the compound demonstrated promising inhibitory effects:

Cell LineIC50_{50} (μM)
A549 (Lung)9.9
DU145 (Prostate)1.4
HeLa (Cervical)10.8
MCF7 (Breast)12.3
A375 (Melanoma)15.1
G-361 (Melanoma)3.8

These results indicate a broad spectrum of activity against various types of cancer cells, suggesting that the compound may be effective in multiple therapeutic contexts .

The mechanism of action appears to involve the inhibition of topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to cytotoxic effects in cancer cells by preventing proper DNA repair and replication processes . Additionally, studies have shown that it does not significantly affect off-target proteins such as cyclooxygenase-1 (COX-1), indicating a degree of specificity that is desirable in drug development .

Antimicrobial Activity

Beyond its anticancer properties, 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline has also demonstrated antimicrobial activity against various pathogens. The compound's ability to interact with specific molecular targets within microbial systems suggests potential applications in treating infections.

Study on Topoisomerase Inhibition

In a study focused on small molecule inhibitors of topoII, several derivatives were screened for their ability to inhibit enzyme activity. Among these compounds, 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline was identified as one of the most potent inhibitors with an IC50_{50} value indicating effective inhibition at low concentrations .

Pharmacokinetic Profile

Pharmacokinetic studies in mice revealed that after administration, the compound quickly enters the bloodstream and maintains a favorable half-life in plasma and liver microsomes. This suggests good bioavailability and potential for therapeutic use .

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